molecular formula C17H20FN3O B5548706 (3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine

(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine

Cat. No.: B5548706
M. Wt: 301.36 g/mol
InChI Key: SCQFEITXUZRUGU-KGLIPLIRSA-N
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Description

(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine is a useful research compound. Its molecular formula is C17H20FN3O and its molecular weight is 301.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.15904043 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

A key area of scientific research involving pyrrolidine derivatives, such as "(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine," is the development of synthetic methods for creating structurally complex and pharmacologically significant compounds. For instance, the study by Boichenko et al. (2022) details a synthetic route to 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes, which are crucial for synthesizing various nitrogen-containing polycyclic compounds relevant to medicinal chemistry and pharmacology, including benz[g]indolizidine derivatives (Boichenko et al., 2022).

Mechanistic Insights and Chemical Reactions

Research also focuses on understanding the mechanisms underlying the formation of pyrrolidine derivatives and their subsequent reactions. Carson and Kerr (2005) reported on the diastereoselective synthesis of pyrrolidines via a catalyzed three-component reaction, highlighting the intricate mechanisms that govern the formation of such compounds and their potential for creating cis-substituted pyrrolidines with significant synthetic and medicinal value (Carson & Kerr, 2005).

Biological Activity and Pharmacological Potential

The pyrrolidine core structure, similar to "this compound," is often explored for its biological activities and potential as a pharmacological agent. For example, Carbone et al. (2013) synthesized nortopsentin analogues, demonstrating their biological effects in experimental models of diffuse malignant peritoneal mesothelioma, showcasing the potential therapeutic applications of pyrrolidine derivatives (Carbone et al., 2013).

Properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(5-fluoro-1-methylindol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c1-20-15-5-4-12(18)6-11(15)7-16(20)17(22)21-8-13(10-2-3-10)14(19)9-21/h4-7,10,13-14H,2-3,8-9,19H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQFEITXUZRUGU-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CC(C(C3)N)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3C[C@@H]([C@H](C3)N)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.